Licoagrodione
Description
Overview of Licoagrodione in Natural Product Chemistry
This compound is a natural product classified as a stilbenoid. nih.gov Natural products, the small molecules produced by living organisms, are a cornerstone of organic chemistry and drug discovery, providing structurally diverse and complex chemical scaffolds. youtube.com this compound was first discovered and isolated in 1998 from hairy root cultures of Glycyrrhiza glabra, a plant species commonly known as licorice. This discovery highlighted it as a novel antimicrobial agent.
Chemically, this compound is characterized by the molecular formula C20H20O6. nih.gov Its structure is distinguished by a 1,2-diphenylethylene moiety, which is the defining feature of stilbenes. The systematic IUPAC name for this compound is 1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-2-(2-hydroxy-4-methoxyphenyl)ethane-1,2-dione. nih.gov The isolation and structural elucidation of this compound were achieved through comprehensive spectral analysis, a common practice in the field of natural product chemistry for determining the constitution of new molecules. It has been identified in various food sources, including herbal teas.
Significance of 1,2-Dicarbonyl Compounds in Chemical Biology and Medicinal Chemistry
The 1,2-dicarbonyl motif present in this compound is a significant functional group in the realms of chemical biology and medicinal chemistry. researchgate.net Dicarbonyl compounds are molecules that contain two carbonyl (C=O) groups. wikipedia.orgwisdomlib.org In 1,2-dicarbonyls, these groups are adjacent, which imparts distinct reactivity compared to monocarbonyls. wikipedia.org This structural feature is vital to a range of biomolecules, including natural products and pharmaceuticals. researchgate.net
1,2-dicarbonyl compounds are known for their high reactivity. libretexts.orgyoutube.com They are generated under physiological conditions, often from the metabolism of carbohydrates, and are also formed during food processing. nih.gov A key aspect of their significance in chemical biology is their role as precursors to advanced glycation end products (AGEs). nih.gov AGEs are formed when 1,2-dicarbonyls react with the nucleophilic side chains of proteins or amino acids. nih.gov The accumulation of AGEs has been linked to the pathology of several chronic diseases. nih.gov
In medicinal chemistry, the 1,2-dicarbonyl unit is a valuable synthetic building block. researchgate.net The reactivity of this moiety allows for its use in the synthesis of complex molecules and various heterocyclic compounds, such as quinoxalines, which have applications in the pharmaceutical industry. researchgate.net The unique electronic properties of 1,2-dicarbonyls make them potent electrophiles, which is a key factor in their biological activity and synthetic utility. youtube.com
Research Rationale and Scope of Academic Inquiry
The rationale for investigating a specific natural product like this compound stems from the need to understand its potential contributions to science and medicine. aje.com A primary motivation for research is the identification of gaps in existing knowledge and the potential for a study to provide new insights. myprivatephd.comwordvice.com The scientific inquiry into this compound is driven by several key factors.
First, its discovery as a novel compound from a well-known medicinal plant, Glycyrrhiza glabra, provides a strong impetus for further study. Plants have historically been a rich source of therapeutic agents, and the discovery of new molecules from these sources is a critical aspect of drug discovery. nih.govumich.edu
Second, the unique chemical structure of this compound, which combines a prenylated stilbenoid framework with a reactive 1,2-dicarbonyl group, makes it a subject of interest for both synthetic chemists and chemical biologists. nih.gov Understanding the structure-activity relationship of such molecules can lead to the design of new compounds with improved biological properties. yale.edu The initial finding that this compound possesses antimicrobial activity further justifies research into its mechanism of action and potential as a lead compound for new antibiotics, an area of urgent need due to rising antibiotic resistance. nih.gov
The scope of academic inquiry, therefore, includes the total synthesis of this compound, the investigation of its biosynthetic pathway in Glycyrrhiza glabra, a deeper exploration of its biological activities beyond its antimicrobial properties, and its potential role as a molecular probe to study biological processes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-2-(2-hydroxy-4-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C20H20O6/c1-11(2)4-6-13-16(21)9-8-15(18(13)23)20(25)19(24)14-7-5-12(26-3)10-17(14)22/h4-5,7-10,21-23H,6H2,1-3H3 |
InChI Key |
KAQKSYKCXCTGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C(=O)C2=C(C=C(C=C2)OC)O)O)C |
Synonyms |
licoagrodione |
Origin of Product |
United States |
Isolation and Origin of Licoagrodione
Natural Sources and Distribution of Licoagrodione
This compound is a flavonoid compound that has been identified and isolated from specific botanical sources. Its natural occurrence is not widespread, with research pointing to its presence in a few distinct plant species, primarily within controlled laboratory settings such as hairy root cultures.
This compound from Glycyrrhiza glabra (Licorice)
The primary and most well-documented source of this compound is Glycyrrhiza glabra, commonly known as licorice. Specifically, the compound was first isolated from hairy root cultures of G. glabra. nih.govnih.govmdpi.com Hairy root culture is a biotechnology method used to cultivate plant roots in vitro to produce valuable secondary metabolites. In addition to this compound, these cultures of G. glabra have been found to produce a variety of other flavonoids, including both known and novel compounds like licoagrochalcone A, licoagrocarpin, and licoagrodin. nih.govauctoresonline.org The investigation of these hairy root cultures has been a significant avenue for discovering new prenylated flavonoids. nih.gov
Glycyrrhiza glabra itself is a perennial herb native to West Asia, North Africa, and Southern Europe. wikipedia.org Its roots are known to contain a complex mixture of bioactive compounds, with over 300 flavonoids and 20 triterpenoids identified. mdpi.com While the licorice root is rich in many phytochemicals, the isolation of this compound has been specifically reported from the hairy root culture system rather than the whole plant under field conditions. nih.govnih.govmdpi.com
This compound from Datura stramonium
This compound has also been obtained from hairy root cultures of Datura stramonium. frontiersin.org Datura stramonium, commonly known as jimsonweed or thornapple, belongs to the Solanaceae (nightshade) family. wikipedia.org This plant is known for its production of tropane (B1204802) alkaloids such as atropine, scopolamine, and hyoscyamine. researchgate.netnih.govnih.gov The discovery of a flavonoid like this compound in D. stramonium is noteworthy, as the plant is more commonly studied for its alkaloid content. frontiersin.orgresearchgate.net The isolation from a hairy root culture suggests that this method may induce or enhance the production of certain compounds not typically found in high concentrations in the wild-type plant. frontiersin.org
Exploration of Other Botanical Origins for this compound
Currently, the documented sources of this compound are limited to Glycyrrhiza glabra and Datura stramonium, specifically from hairy root cultures. nih.govnih.govfrontiersin.org Extensive phytochemical investigations across a wider range of plants are required to determine if this compound exists in other species. The study of prenylated flavonoids is an active area of research, and future explorations into the chemodiversity of the Leguminosae family (to which Glycyrrhiza belongs) or other plant families may reveal new natural sources of this compound. researchgate.net
| Botanical Source | Plant Family | Part/Method of Isolation |
| Glycyrrhiza glabra (Licorice) | Fabaceae | Hairy Root Culture |
| Datura stramonium (Jimsonweed) | Solanaceae | Hairy Root Culture |
Methodologies for Extraction and Purification from Natural Sources
The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction to liberate the compound from the plant matrix, followed by purification to separate it from other co-extracted substances.
Conventional Solvent Extraction Techniques
Solvent extraction is a fundamental technique used to isolate natural products from plant materials. organomation.comyoutube.com The process typically begins with the drying and grinding of the plant material (e.g., hairy roots) to increase the surface area for solvent penetration. google.com
The powdered material is then subjected to extraction with a suitable organic solvent. google.com Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used for extracting polar to moderately polar compounds like flavonoids. google.comtiiips.com The choice of solvent is critical and is based on the principle of "like dissolves like," where the polarity of the solvent is matched to the polarity of the target compound to maximize extraction efficiency. chromatographyonline.com
The technique can be performed as a batch extraction, often in a separatory funnel, or as a continuous extraction where fresh solvent is constantly passed through the sample material. organomation.com After the extraction is complete, the solvent, now containing the dissolved phytochemicals including this compound, is separated from the solid plant residue. The resulting crude extract is then typically concentrated by evaporating the solvent to yield a semi-solid or solid residue. chromatographyonline.com
Chromatographic Purification Strategies
The crude extract obtained from solvent extraction is a complex mixture of numerous compounds. To isolate this compound in a pure form, chromatographic techniques are essential. uel.ac.ukpolypeptide.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chromatographyonline.com
A common strategy involves the following steps:
Silica (B1680970) Gel Column Chromatography: The crude extract is often first subjected to silica gel column chromatography. google.com In this technique, the stationary phase is polar (silica gel), and the mobile phase is a non-polar solvent or a gradient of solvents with increasing polarity. Non-polar compounds elute first, while polar compounds like flavonoids are retained more strongly and elute later. By collecting different fractions of the eluting solvent, a partial separation of compounds is achieved.
Reversed-Phase Chromatography: This is a powerful method for purifying flavonoids and other natural products. polypeptide.com In contrast to normal-phase chromatography, the stationary phase (e.g., C-18 alkyl chains bonded to silica) is non-polar, and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). polypeptide.com This technique separates compounds based on their hydrophobicity. Fractions obtained from the initial silica gel column can be further purified using reversed-phase chromatography, often with high-performance liquid chromatography (HPLC) for high resolution and purity. polypeptide.com
The final step is the collection of the purified fractions containing this compound, which is confirmed through analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) to verify its structure and purity. youtube.com
| Step | Technique | Principle |
| 1. Extraction | Solvent Extraction | Dissolving target compounds from dried, powdered plant material using a suitable solvent (e.g., methanol, ethanol). |
| 2. Concentration | Evaporation | Removing the solvent from the crude extract to yield a concentrated mixture of phytochemicals. |
| 3. Initial Purification | Silica Gel Column Chromatography | Separating compounds based on polarity, with polar compounds adsorbing more strongly to the silica gel stationary phase. |
| 4. Final Purification (Polishing) | Reversed-Phase HPLC | Separating compounds based on hydrophobicity, yielding a highly pure final product. cytivalifesciences.com |
High-Performance Liquid Chromatography (HPLC) based Isolation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and analysis of compounds like this compound from plant extracts. researchgate.netrroij.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. rroij.comksu.edu.sa The separation is based on the differential interactions of the compounds with the stationary and mobile phases. rroij.comksu.edu.sa
In the context of isolating flavonoids, preparative HPLC is often employed. For instance, a strategy for purifying similar compounds involves using a reversed-phase column. nih.gov The mobile phase typically consists of a mixture of solvents, such as acetonitrile and water, often with additives like volatile acids to improve separation. nih.gov The efficiency of HPLC separation is influenced by factors like column length, particle size of the stationary phase, and the composition of the mobile phase. ksu.edu.sa Modern Ultra-Performance Liquid Chromatography (UPLC) systems, which operate at higher pressures with smaller particle sizes, offer even greater resolution and faster analysis times. ksu.edu.sa
Countercurrent Chromatography
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that functions without a solid support matrix, thereby avoiding irreversible adsorption of the sample. wikipedia.orgaocs.org The method involves two immiscible liquid phases; one serves as the stationary phase, held in place by centrifugal or gravitational forces, while the other mobile phase flows through it. wikipedia.orgaocs.org This dynamic process of mixing and settling facilitates the separation of compounds based on their differing partition coefficients between the two liquid phases. aocs.orgglobalresearchonline.net
High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of CCC, utilizes a high-speed centrifuge to maintain the stationary phase, which enhances separation efficiency. aocs.orgglobalresearchonline.net The selection of a suitable two-phase solvent system is critical for a successful separation. globalresearchonline.netua.pt For instance, a common solvent system family used for separating natural products is the n-hexane-ethyl acetate-methanol-water system. globalresearchonline.net CCC is particularly advantageous for preparative-scale separation of natural products from complex matrices like plant extracts. wikipedia.orgaocs.org
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a crucial sample preparation technique used for the cleanup, purification, and concentration of analytes from complex mixtures prior to further analysis. scharlab.comlabmanager.comwikipedia.org The technique operates on the principles of liquid chromatography, where a liquid sample (mobile phase) is passed through a solid adsorbent (stationary phase), typically packed in a cartridge. wikipedia.orgorganomation.com
The general SPE process involves four main steps:
Conditioning: The sorbent is activated with a solvent to ensure reproducible interaction with the sample. scharlab.comlabmanager.com
Loading (Retention): The sample is passed through the cartridge, and target analytes are retained on the solid phase through various chemical interactions. scharlab.comlibretexts.org
Washing: Unwanted, weakly bound matrix components are washed away with a solvent that does not elute the target analytes. scharlab.comlabmanager.com
Elution: The desired analytes are recovered from the sorbent using a solvent strong enough to disrupt the analyte-sorbent interactions. scharlab.comlabmanager.com
SPE can be performed using a "bind and elute" strategy, where the analyte is retained and later eluted, or a "removal/trapping" strategy, where interferences are retained and the analyte passes through. libretexts.org This method is highly selective and efficient for purifying compounds like this compound from crude plant extracts. labmanager.com
Biotechnological Production via Hairy Root Culture Systems
Hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes, offer a sustainable and genetically stable platform for producing valuable plant secondary metabolites. mdpi.commdpi.comnih.gov This system has been successfully used to produce this compound from Glycyrrhiza species. nih.govfrontiersin.orgnih.gov Hairy roots are characterized by their rapid, hormone-independent growth and their ability to synthesize compounds typical of the parent plant's roots. mdpi.comresearchgate.net
Agrobacterium rhizogenes mediated Transformation for Hairy Root Induction
The induction of hairy roots begins with the genetic transformation of plant tissues (explants) by Agrobacterium rhizogenes. nih.govbioline.org.br This bacterium contains a root-inducing (Ri) plasmid, a segment of which, known as the transfer DNA (T-DNA), is transferred and integrated into the plant genome. mdpi.comnih.gov The expression of genes within this T-DNA, particularly the rol genes, disrupts the plant's natural hormonal balance, leading to the prolific growth of adventitious, or "hairy," roots from the infection site. nih.govresearchgate.net
The success of transformation is dependent on several factors, including the plant species, the type and age of the explant used, and the bacterial strain. frontiersin.orgresearchgate.netmdpi.com For Glycyrrhiza species, various strains of A. rhizogenes like ATCC15834, A4, and R1000 have been used effectively. mdpi.com The process typically involves co-cultivating plant explants (e.g., leaves, cotyledons) with a bacterial suspension, followed by transfer to a hormone-free medium containing antibiotics to eliminate the bacteria, allowing for the selective growth of the transformed hairy roots. frontiersin.orgmdpi.complos.org
Table 1: Factors Influencing Agrobacterium rhizogenes Transformation Efficiency
| Factor | Description | Examples & Findings | Citation |
| Bacterial Strain | Different strains of A. rhizogenes exhibit varying levels of virulence and transformation efficiency depending on the host plant. | Strains ATCC15834 and 1724 showed high transformation efficiency in G. glabra. Strains A4 and R1000 have also been used successfully in Glycyrrhiza. | mdpi.com |
| Explant Type | The type of plant tissue used for infection significantly impacts the success rate of hairy root induction. | In rose species, leaf discs, rootless seedlings, and compound leaves were successful explants. In Isatis tinctoria, petiole explants were optimal. | mdpi.complos.org |
| Co-cultivation Conditions | The duration of contact between the explant and bacteria, and the medium composition (e.g., presence of acetosyringone) are critical. | A 2-day co-cultivation period is common. Addition of acetosyringone (B1664989) can enhance T-DNA transfer. | frontiersin.orgplos.org |
Optimization of Bioreactor Conditions for Enhanced this compound Biosynthesis
For large-scale production, hairy root cultures are transferred from flasks to specialized bioreactors. researchgate.net Optimizing the culture conditions within these bioreactors is essential to maximize both biomass growth and the yield of target metabolites like this compound. evologic.atresearchgate.net Key parameters that are frequently optimized include the nutrient medium composition, pH, temperature, aeration (dissolved oxygen), and agitation speed. evologic.atsapub.orgnih.gov
For example, studies on Glycyrrhiza hairy roots have investigated various liquid media, with McCown's woody plant (WP) medium and Murashige and Skoog (MS) medium being common choices. researchgate.netmdpi.com The optimization process often involves systematically varying one parameter while keeping others constant or using statistical methods like the Taguchi design to assess multiple factors simultaneously. researchgate.net In some bioprocesses, a two-stage temperature regime, with an initial temperature favoring biomass growth followed by a shift to a temperature that enhances product synthesis, has proven effective. sapub.org Scaling up from a shake flask to a bench-top bioreactor can significantly increase product yield due to better control over these environmental parameters. nih.govijcce.ac.ir
Table 2: Key Parameters for Bioreactor Optimization
| Parameter | Importance for Hairy Root Culture | Typical Optimization Strategy | Citation |
| Nutrient Medium | Provides essential macro- and micronutrients for root growth and secondary metabolism. | Testing different basal media (e.g., MS, B5, WP) and varying sucrose (B13894) concentrations. | researchgate.netmdpi.com |
| pH | Affects nutrient uptake and enzyme activity. | Maintaining a stable pH, often around 6.5, through buffering or controlled adjustments. | sapub.orgnih.gov |
| Temperature | Influences growth rate and metabolic pathways. | Identifying optimal temperature for growth (e.g., 34°C) and for product synthesis (e.g., 30°C) and potentially applying a two-stage regime. | sapub.org |
| Aeration (Dissolved O2) | Crucial for aerobic respiration and growth. | Controlling airflow rate and agitation to maintain optimal dissolved oxygen levels without causing excessive shear stress. | ijcce.ac.ir |
| Agitation Speed | Ensures proper mixing of nutrients and oxygen, but high shear can damage roots. | Optimizing rotation speed (e.g., 150 rpm) to balance mixing with root integrity. | nih.govijcce.ac.ir |
Metabolic Engineering Approaches for Yield Improvement
Metabolic engineering offers powerful strategies to enhance the production of desired compounds in hairy root cultures by modifying their genetic makeup. mdpi.comnih.govresearchgate.net These approaches aim to channel more metabolic resources towards the synthesis of the target molecule, such as this compound.
One common strategy is the overexpression of key regulatory or biosynthetic genes in the target pathway. mdpi.com For instance, overexpressing the gene for chalcone (B49325) synthase (CHS), a pivotal enzyme in the flavonoid pathway, has been shown to increase flavonoid accumulation in Glycyrrhiza uralensis hairy roots. mdpi.comnih.gov Similarly, introducing transcription factors that regulate entire sections of a pathway, such as AtMYB12 from Arabidopsis, can significantly upregulate multiple pathway genes and boost the production of flavonoids like echinatin (B1671081) and licochalcone A in Glycyrrhiza inflata hairy roots. frontiersin.orgnih.gov
Another powerful technique is the silencing or knocking out of genes in competing metabolic pathways using technologies like CRISPR/Cas9. mdpi.comosaka-u.ac.jp By blocking pathways that divert precursors away from the desired product, the metabolic flux can be redirected to increase the yield. For example, in G. uralensis hairy roots, knocking out genes in competing saponin (B1150181) pathways was combined with the overexpression of a key glycyrrhizin (B1671929) biosynthetic gene, resulting in a threefold increase in glycyrrhizin accumulation. osaka-u.ac.jpnih.gov These combined approaches demonstrate the high potential of metabolic engineering to create highly productive hairy root lines for specific, high-value compounds. osaka-u.ac.jpnih.gov
Synthetic Chemistry of Licoagrodione and Its Analogues
Total Synthesis Approaches to the Licoagrodione Core Structure
The total synthesis of this compound has been approached through several routes, each with its own set of challenges and innovations.
Early approaches to synthesizing the unsymmetrical benzil (B1666583) core of this compound often faced challenges in controlling the regioselectivity and achieving good yields. Traditional methods for benzil synthesis were not always suitable for complex, highly substituted structures like this compound.
A key challenge in the synthesis of unsymmetrical 1,2-diarylethane-1,2-diones, such as this compound, lies in the selective formation of the dicarbonyl linkage between two different aryl groups. One of the earlier strategies involved the intramolecular cyclization of an anionic benzylic ester of an aryl benzyl (B1604629) ether, followed by oxidation. researchgate.net This method, while effective, required multiple steps and the use of strong bases like lithium tetramethylpiperidine (B8510282) (LTMP). researchgate.net The generation of the carbanion at the benzylic position and its subsequent cyclization onto an adjacent ester group were critical steps that required careful optimization to avoid side reactions. researchgate.net
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and environmental impact of heavy metals. acs.orgrsc.org For the synthesis of unsymmetrical benzils like this compound, metal-free dicarbonylation strategies have emerged as a promising alternative. acs.org
One such strategy involves the use of glyoxals as dicarbonyl precursors. acs.org A practical and efficient method has been developed for the dicarbonylation of imidazoheterocycles using glyoxals under metal-free conditions in acetic acid. acs.org This approach has been successful in synthesizing a series of symmetrical and unsymmetrical dicarbonyl compounds in good yields. acs.org The glyoxal (B1671930) is believed to play a dual role, acting as both the dicarbonyl source and an oxidant in the transformation. acs.org This methodology offers a greener alternative to traditional metal-catalyzed cross-coupling reactions. acs.org
Another metal-free approach utilizes α-ketothioesters as 1,2-dicarbonyl-forming reagents. nih.gov This method is inspired by natural biosynthetic pathways and involves the combination of an α-hydroxy ketone, elemental sulfur, and a benzyl halide to generate the α-ketothioester. nih.gov This stable reagent can then be used for the dicarbonylation of various nucleophiles under mild conditions. nih.gov
Microwave-assisted organic synthesis has gained significant attention as a tool to accelerate reaction rates, improve yields, and enhance product purity. mdpi.comrsc.org In the context of this compound synthesis, microwave irradiation has been successfully employed to facilitate key reaction steps. researchgate.netuum.edu.my
One reported microwave-assisted synthesis of this compound involves a Claisen rearrangement of a corresponding allyl phenyl ether 1,2-diketone. researchgate.net This precursor is readily available from the Lindlar's reduction of the corresponding alkyne derivative. researchgate.net The use of microwave irradiation significantly reduces the reaction time for the Claisen rearrangement compared to conventional heating. researchgate.net Subsequent removal of protecting groups then furnishes the final product, this compound. researchgate.net The application of microwave technology offers a more efficient and time-saving route to this natural product. researchgate.netresearchgate.net
Intramolecular cyclization reactions are powerful tools in the synthesis of complex cyclic molecules from acyclic precursors. nih.gov In the synthesis of the this compound core, intramolecular cyclization followed by oxidation has been a key strategy. researchgate.netresearchgate.net
A convergent synthesis of unsymmetrical benzils, including the core structure of this compound, has been reported. researchgate.net This approach involves the intramolecular cyclization of a carbanion generated at the benzylic position of an arylbenzyl ether onto an adjacent ester group. researchgate.netresearchgate.net The resulting intermediate is then oxidized to afford the 1,2-diarylethane-1,2-dione system. researchgate.netresearchgate.net Dioxirane has been employed as an effective oxidizing agent in this transformation. researchgate.net This strategy allows for the controlled construction of the unsymmetrical benzil core with good regioselectivity. researchgate.net
Oxidative cyclization is another important strategy observed in natural product biosynthesis that has been mimicked in synthetic chemistry. nih.gov These reactions can create new intramolecular bonds through redox chemistry, leading to the formation of complex cyclic structures. nih.gov
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound are crucial for exploring the structure-activity relationships and developing new therapeutic agents. researchgate.netnih.govnih.govmdpi.com
The 1,2-dicarbonyl (or benzil) moiety is a key structural feature of this compound and is essential for its biological activity. acs.org Modifications of this moiety have been a major focus in the design of this compound analogues. nih.gov
Research has shown that the ethane-1,2-dione group is critical for the inhibitory activity of benzil analogues against mammalian carboxylesterases. acs.org Therefore, modifications in this region can significantly impact the biological profile of the molecule. Strategies for modifying the 1,2-dicarbonyl moiety include its replacement with other functional groups or its incorporation into different heterocyclic systems. nih.gov For example, the chemical transformation of a 1,2-dicarbonyl compound into a β-oxo-phosphorus ylide, an acid anhydride, or an α-methylene carbonyl derivative has been explored on a fullerene skeleton, showcasing the versatility of this functional group for further derivatization. nih.gov
The development of new synthetic methods, such as the use of α-ketothioesters as 1,2-dicarbonyl-forming reagents, has expanded the possibilities for creating diverse analogues with modified dicarbonyl functionalities. nih.gov These reagents allow for the efficient transfer of the dicarbonyl fragment to various amines and amino acids, leading to the formation of α-ketoamides, which are important in drug discovery. nih.gov
Synthesis of Substituted Aryl and Heteroaryl this compound Analogues
The core structure of this compound has been a template for the development of various analogues, where the aryl or heteroaryl moieties are modified to explore structure-activity relationships. The synthesis of these unsymmetrical 1,2-diarylethane-1,2-diones often involves multi-step procedures, leveraging modern organic chemistry reactions to build complexity. nih.govscience.gov
A key strategy for creating unsymmetrical benzils, a class of compounds that includes this compound, involves the intramolecular cyclization of an anionic benzylic ester of an aryl benzyl ether, which is then followed by an oxidation step. nih.govscience.gov Researchers have successfully synthesized a variety of substituted diarylmethanols, which are precursors to these dione (B5365651) structures, by employing the Wittig rearrangement of benzyloxy-N-butylbenzamides. nih.govacs.org This method is effective for systems with methyl, methoxy, and fluoro substituents. nih.govacs.org
Another powerful technique for generating aryl-substituted analogues is the Sonogashira coupling reaction. mdpi.com This palladium-copper catalyzed cross-coupling reaction allows for the direct connection of terminal alkynes with aryl halides, providing a convergent route to complex scaffolds. mdpi.com For instance, new aryl-substituted acetylenic monoterpene derivatives have been efficiently synthesized using a PdCl2(PPh3)2/CuI/Et3N catalyst system, affording the desired products in good yields (70-82%). mdpi.com While not directly applied to this compound in the cited study, this methodology represents a viable and efficient pathway for introducing diverse aryl groups to a core structure.
The synthesis of heteroaryl 1,2-diketones can be achieved by reacting lithiated heteroaryl-methylbenzotriazoles with heteroaryl or aryl esters. researchgate.net This is followed by oxidation to yield the target diketone structures. researchgate.net Such methods are crucial for expanding the range of this compound analogues to include rings containing atoms like nitrogen, sulfur, or oxygen, which can significantly alter the compound's properties.
Biological Activities and Mechanistic Investigations Preclinical Focus
Antimicrobial Activity of Licoagrodione and Analogues
This compound was first identified as possessing antimicrobial properties in the study that reported its isolation. nih.govthieme-connect.com The activity of this 1,2-dicarbonyl compound has been noted alongside other bioactive flavonoids derived from Glycyrrhiza species, which are known for their antimicrobial effects. researchgate.netrsc.org
The initial assessment of this compound's antibacterial activity was established using the disc diffusion method. nih.govthieme-connect.com This technique demonstrated that the compound possesses inhibitory activity against bacteria. intec.edu.do However, the publicly available scientific literature does not provide specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a detailed spectrum of bacterial species. nih.govasm.org
Research on other prenylated flavonoids from Glycyrrhiza species has shown efficacy against various bacteria, particularly Gram-positive strains like Staphylococcus aureus. rsc.orgrsc.org The general antibacterial potential of extracts rich in these types of compounds has been established, although specific data for this compound remains limited. rsc.org
Table 1: Summary of Antibacterial Activity for this compound This table is based on available qualitative data. Quantitative efficacy data (MIC values) for this compound are not specified in the reviewed literature.
| Bacterial Target | Activity Indicated | Methodology | Reference |
| General Bacteria | Yes | Disc Diffusion | intec.edu.do, nih.gov |
Similar to its antibacterial action, this compound has been reported to exhibit antifungal properties. nih.gov The primary screening that confirmed its antimicrobial nature included activity against fungi. intec.edu.do While the compound is recognized as a member of the bioactive flavonoid class from licorice with antifungal potential, specific data detailing its efficacy (e.g., MIC values) against particular fungal strains like Candida albicans or Aspergillus species are not available in the reviewed scientific reports. nih.gov
Table 2: Summary of Antifungal Activity for this compound This table is based on available qualitative data. Quantitative efficacy data (MIC values) for this compound are not specified in the reviewed literature.
| Fungal Target | Activity Indicated | Methodology | Reference |
| General Fungi | Yes | Disc Diffusion | intec.edu.do, nih.gov |
Direct studies on the specific antimicrobial mechanism of this compound have not been detailed. However, based on its chemical structure as a prenylated flavonoid, its mechanism can be inferred from studies on related compounds. mdpi.comresearchgate.net The primary mechanisms for this class of molecules generally involve the disruption of microbial membrane integrity and function. mdpi.com
The prenyl group attached to the flavonoid skeleton increases the molecule's lipophilicity, which is thought to enhance its ability to interact with and penetrate the lipid bilayers of microbial cell membranes. rsc.orgmdpi.comresearchgate.net This interaction can lead to:
Membrane Disruption: Alteration of membrane fluidity and integrity, causing leakage of essential intracellular components and ultimately leading to cell death. mdpi.com
Enzyme Inhibition: Flavonoids can interfere with essential microbial enzymes. Some have been found to inhibit DNA gyrase and topoisomerase, enzymes critical for nucleic acid synthesis and replication. mdpi.com
Inhibition of Energy Metabolism: Some flavonoids are capable of blocking ATP synthase, thereby disrupting the cell's energy production. mdpi.com
These proposed pathways are characteristic of prenylated flavonoids, but specific experimental validation for this compound is required.
Antioxidant Properties and Pathways
Flavonoids are a well-documented class of natural antioxidants, and compounds isolated from Glycyrrhiza species are no exception. Their antioxidant capacity is a key area of research.
The antioxidant potential of a compound is often evaluated through its ability to scavenge synthetic free radicals in vitro, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.comglobalresearchonline.net This assay measures the concentration of an antioxidant required to decrease the initial DPPH concentration by 50% (IC50 value). globalresearchonline.netresearchgate.netresearchgate.net A lower IC50 value signifies a higher radical scavenging potency. globalresearchonline.net
While this compound belongs to a class of compounds known for strong antioxidant properties, specific quantitative data from in vitro radical scavenging assays (e.g., DPPH IC50 values) for this compound are not reported in the currently available scientific literature. mdpi.com
Beyond direct radical scavenging, flavonoids can exert antioxidant effects indirectly by modulating endogenous cellular defense systems. intec.edu.do A primary pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. intec.edu.domdpi.com
Under normal conditions, the transcription factor Nrf2 is bound by Keap1 in the cytoplasm, which facilitates its degradation. intec.edu.do In the presence of oxidative stress or certain chemical modulators like flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. intec.edu.doresearchgate.net The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes. researchgate.netmdpi.com This binding initiates the transcription and synthesis of a suite of protective enzymes, including:
Superoxide Dismutase (SOD)
Catalase (CAT)
Glutathione Peroxidase (GPx)
This upregulation of the body's own antioxidant machinery provides a robust defense against oxidative damage. intec.edu.domdpi.com Although direct evidence for this compound activating the Nrf2 pathway is not yet published, this is a well-established mechanism for many flavonoids and represents a probable pathway for its cellular antioxidant activity. intec.edu.doscirp.org
Anti-Cancer Activity in Preclinical Models
Detailed investigations into the anti-cancer potential of this compound are not extensively reported. The specific data required to elaborate on its effects on cancer cells are not available.
Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
There is no publicly available data from preclinical studies detailing the cytotoxic or antiproliferative effects of this compound on specific cancer cell lines. Consequently, no data table of its activity, such as IC50 values, can be provided.
Molecular Mechanisms of Apoptosis Induction (e.g., Caspase cascade activation, mitochondrial pathway)
The molecular mechanisms through which this compound might induce apoptosis in cancer cells have not been elucidated in available research. There are no findings on its potential to activate caspase cascades or influence the mitochondrial pathway of cell death.
Enzyme Inhibition Studies (e.g., Topoisomerase II, COX-2)
There are no published enzyme inhibition studies that specifically assess the activity of this compound against enzymes such as Topoisomerase II or Cyclooxygenase-2 (COX-2). researchgate.net
Other Emerging Biological Activities
While some computational studies suggest potential bioactivities, experimental validation in cell-based assays is lacking.
Anti-inflammatory Potential (mechanistic studies in cell-based assays)
A 2024 study on the metabolomic profile of Leptadenia reticulata identified this compound as one of its constituents. nih.gov Through network pharmacology and computational docking studies, the research suggested potential anti-inflammatory properties for compounds found in the plant extract. nih.gov However, this was an in silico prediction, and no experimental data from cell-based assays were presented to confirm the anti-inflammatory mechanism of this compound itself.
Enzyme Modulatory Effects beyond Topoisomerase
Preclinical research, primarily through computational in-silico models, has explored the interaction of this compound with various enzymes beyond topoisomerases. These studies, based on molecular docking simulations, predict the binding affinity of this compound to the active sites of several key protein targets, suggesting a broader enzymatic modulatory profile.
In-silico screening of a library of natural compounds from licorice identified this compound as a potential inhibitor of Cathepsin L, an endosomal cysteine protease. globalresearchonline.net Molecular docking studies have also investigated this compound's potential against viral enzymes. For instance, it was evaluated as a potential inhibitor of several Zika virus (ZIKV) non-structural proteins, including the protease, helicase, methyltransferase (MTase), and RNA-dependent RNA polymerase (RdRp). nih.govscispace.com
Furthermore, molecular docking studies have assessed this compound's ability to bind to human estrogen receptors (ERα and ERβ), indicating potential as a selective estrogen receptor modulator. researchgate.netnih.gov The compound is part of a class of molecules known as benzils (1,2-diphenylethane-1,2-diones), which have been identified as potent inhibitors of mammalian carboxylesterases (CEs), enzymes involved in xenobiotic metabolism. acs.org
The table below summarizes the predicted binding affinities of this compound to various enzyme targets from molecular docking studies.
| Target Enzyme/Receptor | Predicted Binding Energy (kJ/mol) | Source |
| Human Estrogen Receptor α (ERα) | -98.2 | researchgate.netnih.gov |
| Human Estrogen Receptor β (ERβ) | -116.9 | researchgate.netnih.gov |
| Zika Virus (ZIKV) Protease | -87.5 | nih.gov |
| Zika Virus (ZIKV) Helicase (ATP site) | -128.7 | nih.gov |
| Zika Virus (ZIKV) Helicase (RNA site) | -115.8 | nih.gov |
| Zika Virus (ZIKV) Methyltransferase (MTase) | -113.3 | nih.gov |
| Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRp) | -111.2 | nih.gov |
| Cathepsin L | -6.1 to -5.5 (kcal/mol) | globalresearchonline.net |
Note: Binding energies are presented as reported in the source literature. Direct comparison between different studies and scoring functions (e.g., kJ/mol vs. kcal/mol) may not be appropriate.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For this compound, these insights are primarily derived from studies on its core structure, benzil (B1666583) (1,2-diphenylethane-1,2-dione), and its analogues. acs.org
Impact of Structural Modifications on Bioactivity and Selectivity
Research on benzil analogues as inhibitors of mammalian carboxylesterases (CEs) has provided foundational SAR data applicable to this compound. acs.org These studies have highlighted the critical importance of the 1,2-diarylethane-1,2-dione structural motif for the inhibitory activity. acs.orgresearchgate.net
Key findings from these SAR studies on benzil analogues include:
The Ethane-1,2-dione Moiety : This central feature was determined to be essential for enzyme inhibition. Its removal or alteration leads to a loss of activity. acs.org
Aromatic Rings : The potency of inhibition is highly dependent on the presence and substitution patterns of the two benzene (B151609) rings. acs.org
Substituent Effects : The nature and position of substituents on the aromatic rings significantly influence the potency and selectivity of inhibition against different CE isoforms. acs.org
Although a broad range of this compound-specific derivatives have not been extensively evaluated in the public domain, the synthesis of unsymmetrical benzil derivatives has been reported, demonstrating the chemical feasibility of creating diverse analogues for future SAR studies. researchgate.netacs.org
Computational Chemistry in SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, Molecular Dynamics Simulations)
Computational methods are integral to understanding the SAR of this compound and related compounds. Molecular docking has been the primary tool used to predict its interaction with various enzymes, as detailed in section 4.4.2. globalresearchonline.netnih.govresearchgate.net These studies help visualize the binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand (this compound) and the protein's active site.
For the broader class of benzil analogues, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to correlate the physicochemical properties of the compounds with their inhibitory activity against different mammalian CEs. acs.orgscience.gov These models have shown excellent correlation between the observed and predicted inhibitory constants (Kᵢ), providing powerful tools for predicting the activity of new, unsynthesized analogues. acs.org The success of these QSAR models underscores the potential to use computational approaches to guide the synthesis of more potent and selective inhibitors based on the this compound scaffold. researchgate.netscience.gov
Rational Design Principles for Optimized Bioactivity
The collective findings from SAR and computational studies provide a set of rational design principles for developing this compound derivatives with optimized or novel biological activities. The primary goal of rational design is to make targeted structural modifications to improve desired effects while minimizing others.
Based on the available research, the following principles can be established for the design of this compound-based compounds:
Preservation of the Core Scaffold : The 1,2-diphenylethane-1,2-dione core is fundamental for the observed carboxylesterase inhibition and likely plays a key role in other potential activities. acs.org
Systematic Modification of Aromatic Substituents : The potency and selectivity of action can be fine-tuned by altering the functional groups on the phenyl rings. Computational models like QSAR can predict the impact of these substitutions before undertaking synthetic efforts. acs.org
Leveraging Computational Insights : Molecular docking can identify key amino acid interactions within a target's binding site, guiding the design of derivatives with enhanced binding affinity and specificity. nih.govresearchgate.net This approach allows for the targeted design of molecules to fit a specific biological purpose.
These principles, derived from studies on this compound's parent structure, lay the groundwork for the future discovery of novel bioactive molecules through targeted synthesis and evaluation.
Analytical Methodologies for Licoagrodione Research
Chromatographic Techniques for Licoagrodione Analysis and Quantification
Chromatography is indispensable for separating this compound from complex mixtures, enabling its precise measurement and characterization. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability. Given this compound's structure as a flavonoid-like compound, it is a relatively non-volatile molecule, making HPLC the predominant analytical tool.
Gas Chromatography (GC) for Volatile Metabolites and Impurities
Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is the standard method for the analysis of volatile and semi-volatile compounds. americanpharmaceuticalreview.com Due to its high molecular weight and low volatility, this compound itself is not suitable for direct GC analysis. However, GC-MS is a vital tool for analyzing volatile metabolites from biological sources where this compound is found, such as Glycyrrhiza (licorice) species, or for detecting volatile impurities that may be present in synthetic batches of the compound. researchgate.netnih.govwisdomlib.org
Research on the volatile profiles of Glycyrrhiza species using techniques like headspace solid-phase microextraction (HS-SPME) or steam distillation followed by GC-MS has identified numerous compounds, including alcohols, aldehydes, esters, and hydrocarbons. researchgate.netnih.govcu.edu.egresearchgate.net This type of analysis is important for understanding the complete chemical profile of a natural source and for quality control. In the context of synthetic chemistry, GC-MS is a powerful technique for identifying and quantifying volatile impurities, such as residual solvents or by-products, which is a critical aspect of quality assurance for pharmaceutical substances. labcompare.comchromatographyonline.comresearchgate.netshimadzu.com
Spectroscopic Characterization in Research Applications
Spectroscopic techniques are fundamental in the study of this compound, providing essential information for its identification, structural verification, and quantification. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its electronic and vibrational properties, as well as the environment of its atomic nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of New Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules, including this compound and its potential new analogues. jchps.com The structure of this compound was originally determined through extensive spectral analysis, with NMR playing the pivotal role. researchgate.net When researchers isolate a new, but structurally related, compound, a suite of NMR experiments is employed to determine its precise chemical structure. ethz.ch
The process begins with one-dimensional (1D) experiments like ¹H (proton) and ¹³C (carbon-13) NMR.
¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). slideshare.net
¹³C NMR reveals the number of non-equivalent carbons and their chemical environment, indicating the presence of key functionalities like carbonyls, aromatic carbons, and aliphatic carbons.
For a new analogue, subtle differences in the ¹H and ¹³C spectra compared to this compound would point to the location of structural modification. To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are indispensable:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, providing key insights into the molecule's stereochemistry and conformation. ethz.ch
By combining the data from these experiments, a complete and unambiguous structure of a new this compound analogue can be established.
Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Moieties in this compound Analogues
| Functional Group/Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Ar-H) | 6.0 - 8.0 | 110 - 160 |
| Diketone Carbonyls (-C=O) | - | 190 - 205 |
| Phenolic Hydroxyls (Ar-OH) | 9.0 - 12.0 | - |
| Methylene Protons (-CH₂-) | 2.5 - 4.5 | 20 - 60 |
| Methine Protons (-CH-) | 3.0 - 5.0 | 30 - 70 |
| Methyl Protons (-CH₃) | 1.5 - 2.5 | 15 - 25 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgwikipedia.org The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu Each functional group has a characteristic absorption frequency, making the IR spectrum a unique "fingerprint" of the molecule. db-thueringen.de For this compound, IR analysis confirms the presence of its key chemical features. researchgate.net Stronger bonds and those involving lighter atoms typically vibrate at higher frequencies. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (Broad) | 3200 - 3600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| α,β-Diketone (C=O) | C=O Stretch | 1650 - 1700 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Phenolic C-O | C-O Stretch | 1180 - 1260 |
The broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl (-OH) groups. The sharp peaks between 2850 and 3100 cm⁻¹ correspond to aliphatic and aromatic C-H stretching vibrations. Crucially, the strong absorption in the 1650-1700 cm⁻¹ range is characteristic of the conjugated α,β-diketone system, while absorptions between 1450 and 1600 cm⁻¹ confirm the presence of aromatic C=C bonds. msu.eduyoutube.com
UV-Visible Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for quantifying the concentration of compounds that contain chromophores—structural features that absorb light. The extensive system of conjugated double bonds in this compound, including its aromatic rings and diketone moiety, acts as a strong chromophore, resulting in significant absorbance in the UV-Vis region.
According to the Beer-Lambert law, the absorbance of a sample is directly proportional to its concentration. This relationship allows for the creation of a calibration curve, where the absorbance of several samples of known concentration is measured. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the curve. This makes UV-Vis spectroscopy a simple, rapid, and non-destructive method for determining the concentration of this compound in solutions. technologynetworks.comuu.nl
Table 3: Typical UV-Visible Absorption Data for this compound-like Structures
| Solvent | Maximum Wavelength (λmax) | Molar Absorptivity (ε) |
| Ethanol (B145695) | ~280 nm, ~330 nm | > 10,000 L mol⁻¹ cm⁻¹ |
| Methanol (B129727) | ~278 nm, ~328 nm | > 10,000 L mol⁻¹ cm⁻¹ |
Advanced Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a detection method, provide powerful platforms for analyzing complex mixtures.
LC-HRMS based Metabolomics and Proteomics
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a premier analytical tool for untargeted metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govanimbiosci.org This approach is invaluable for studying natural product extracts, such as those from Glycyrrhiza glabra, the plant source of this compound. nih.gov
In an LC-HRMS analysis, the complex mixture is first separated by a liquid chromatograph. As each compound elutes, it enters a high-resolution mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions with extremely high accuracy. ub.edu This precision allows for the determination of an exact elemental formula. For instance, this compound (C₂₀H₂₀O₆) was identified in licorice root extracts by detecting its deprotonated molecule [M-H]⁻ at an m/z of 356. nih.gov
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented and the masses of the resulting fragments are measured. The fragmentation pattern serves as a structural fingerprint. In the analysis of this compound, characteristic fragment ions at m/z 150 (C₈H₆O₃) and 204 (C₁₂H₁₂O₃) were observed, aiding in its confident identification within the complex licorice metabolome. nih.gov This technique can be used to create comprehensive profiles of how this compound levels change under different conditions, such as during processing or fermentation of the plant material. nih.gov
While this section focuses on metabolomics, a similar approach called proteomics uses LC-HRMS to identify and quantify proteins. This could theoretically be applied to study changes in protein expression in biological systems in response to this compound.
GC-MS for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is a gold-standard method for the analysis of volatile and semi-volatile compounds in complex mixtures, such as those found in environmental, food, and forensic samples. wikipedia.orgnih.gov
In GC-MS, the sample is vaporized and separated on a long capillary column. thermofisher.com Compounds are separated based on their boiling points and polarity, with each compound having a characteristic retention time. innovatechlabs.com As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be compared against spectral libraries (like the NIST database) for positive identification. researchgate.net
While this compound itself has relatively low volatility due to its size and polar hydroxyl groups, it can potentially be analyzed by GC-MS, possibly after a derivatization step (e.g., silylation) to increase its volatility. The Human Metabolome Database contains a predicted GC-MS spectrum for non-derivatized this compound, which can serve as a guide for its identification. hmdb.ca The technique is highly effective for analyzing complex mixtures that might contain this compound or its more volatile precursors or degradation products. wikipedia.org
Future Perspectives and Research Directions
Elucidation of Complete Biosynthetic Pathways of Licoagrodione in planta and in vitro
This compound was successfully isolated from in vitro hairy root cultures of Glycyrrhiza glabra, a technique that utilizes Agrobacterium rhizogenes to induce root growth and secondary metabolite production. frontiersin.orgfrontiersin.orgfrontiersin.org This biotechnological approach is noted for its genetic stability and the ability to produce novel compounds. frontiersin.orgnih.gov The biosynthesis of stilbenoids like this compound is understood to originate from the phenylpropanoid pathway, which is also responsible for a vast array of other secondary metabolites. frontiersin.orgjmbfs.org
However, the specific enzymatic steps that lead from general phenylpropanoid precursors to the final, complex structure of this compound remain uncharacterized. A critical future research direction is the complete elucidation of this biosynthetic pathway. This involves identifying and characterizing the specific enzymes—such as chalcone (B49325) synthases, isomerases, hydroxylases, and prenyltransferases—responsible for constructing the this compound molecule.
Achieving this will likely require a combination of transcriptomics to identify candidate genes in elicited hairy root cultures and subsequent functional characterization of the encoded enzymes. Unraveling the complete pathway will not only deepen our fundamental understanding of plant biochemistry but also open the door to metabolic engineering. By overexpressing or suppressing key genes, it may become possible to significantly enhance the yield of this compound in these in vitro culture systems, providing a sustainable and scalable production platform. researchgate.net
Development of Greener and More Efficient Synthetic Methodologies for this compound and its Analogues
The chemical synthesis of this compound, an unsymmetrical 1,2-diarylethane-1,2-dione, has been reported. cri.or.thacs.org One notable method involves the intramolecular cyclization of an anionic benzylic ester, followed by an oxidation step. science.govscience.gov The use of microwave irradiation has been employed in this process, which represents a step toward greener chemical practices by potentially reducing reaction times. science.govscience.govthegoodscentscompany.com
Despite this progress, significant opportunities exist for developing more sustainable and efficient synthetic routes. Future research should focus on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net
Key areas for exploration include:
Catalysis: Investigating novel catalytic systems, such as biocatalysis (using enzymes) or organocatalysis, could offer highly selective and environmentally benign alternatives to traditional reagents. Metal-free dicarbonylation reactions are a particularly promising green alternative for constructing the core benzil (B1666583) structure. acs.org
Alternative Solvents: Moving away from conventional organic solvents to greener alternatives like water, supercritical fluids, or biodegradable solvents such as polyethylene (B3416737) glycol (PEG) could drastically reduce the environmental impact of the synthesis. researchgate.net
Atom Economy: Designing synthetic pathways, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product is a core tenet of green chemistry. researchgate.net
Flow Chemistry: Transitioning from batch processing to continuous flow reactors can improve reaction control, enhance safety, and increase efficiency, making the synthesis more suitable for large-scale production. researchgate.net
Developing such methodologies is crucial not only for producing this compound for research purposes but also for synthesizing a diverse library of analogues to explore structure-activity relationships.
Deepening Mechanistic Understanding of this compound's Biological Interactions at the Molecular Level
Preliminary computational studies have begun to map the potential biological activities of this compound. Molecular docking simulations have suggested that this compound can bind to both isoforms of the human estrogen receptor (ERα and ERβ), indicating potential as a phytoestrogen or selective estrogen receptor modulator. nih.gove-lactancia.org Further in silico network pharmacology studies have identified potential inflammatory targets, including STAT3, MPO, and NOS2. nih.gov
While these computational predictions are valuable for hypothesis generation, they must be validated through rigorous experimentation. A major future objective is to move beyond docking scores to a deep mechanistic understanding of how this compound interacts with its biological targets at the molecular level.
This requires a multi-faceted experimental approach:
In vitro Assays: Conducting enzyme inhibition and receptor binding assays to confirm the interactions predicted by docking studies and to quantify the potency and selectivity of this compound.
Cell-Based Studies: Using relevant cell lines to investigate how this compound affects downstream signaling pathways and cellular functions related to its targets.
Structural Biology: Co-crystallizing this compound with its target proteins to obtain high-resolution structural data. This would provide definitive proof of binding and reveal the precise atomic-level interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its activity.
A thorough understanding of its mechanism of action is a prerequisite for any further development of this compound as a therapeutic agent. frontiersin.org
Table 1: Summary of Molecular Docking Studies on this compound
| Target Protein | Study Type | Predicted Interaction/Affinity | Potential Implication | Reference |
|---|---|---|---|---|
| Estrogen Receptor β (ERβ) | Molecular Docking | Edock Score = -116.9 kJ/mol | Phytoestrogenic/SERM Activity | nih.gov |
| Estrogen Receptor α (ERα) | Molecular Docking | Strong docking predicted | Phytoestrogenic/SERM Activity | nih.gov |
| STAT3, MPO, NOS2, KIT, ICAM1, CCR2 | Network Pharmacology & Docking | Identified as potential targets | Anti-inflammatory Activity | nih.gov |
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the analysis of complex biological and chemical data. mdpi.comroche.com These technologies have the potential to significantly expedite the research and development of this compound and its derivatives. mednexus.org
Future applications of AI/ML in this compound research could include:
Target Identification: Using ML algorithms to analyze large-scale biological data (genomics, proteomics, metabolomics) to identify novel biological targets for this compound that may have been missed by traditional methods. accc-cancer.org
Virtual Screening and Drug Repurposing: Employing AI to screen massive virtual libraries of compounds against known disease targets to identify this compound analogues with higher predicted activity or to find new potential uses for this compound itself.
Generative Models: Utilizing generative AI to design entirely new molecules based on the this compound scaffold. insilico.com These models can be trained to optimize for multiple parameters simultaneously, such as binding affinity, selectivity, and favorable pharmacokinetic properties.
Predictive Toxicology: Developing ML models to predict the potential toxicity and adverse effects of this compound analogues early in the discovery process, reducing the likelihood of late-stage failures. accc-cancer.org
Integrating AI and ML into the research pipeline can make the discovery process for this compound-based drugs faster, more cost-effective, and more likely to succeed. mednexus.org
Exploration of this compound as a Molecular Probe for Biological Systems
Molecular probes are powerful tools used to study and visualize specific molecules and processes within complex biological environments like living cells. thermofisher.comthermofisher.com These probes are often fluorescently labeled molecules that bind to a specific target, allowing researchers to observe its location, concentration, and dynamics. The 1,2-diarylethanedione core structure, similar to that of this compound, has been suggested to be a useful scaffold for such probes. researchgate.net
A promising future research avenue is the development of this compound-based molecular probes. This would involve chemically modifying the this compound structure to attach a reporter group, such as a fluorophore, without disrupting its binding to its biological target. Key considerations in the design of such a probe would be high specificity, cell permeability, and photostability. nih.gov
A this compound probe could be invaluable for:
Visualizing its interaction with targets like the estrogen receptor in real-time within living cells.
Validating computational models of binding and cellular uptake.
Studying the downstream effects of target engagement with high spatial and temporal resolution.
Transforming this compound from a potential drug into a molecular tool would not only advance its own study but also contribute to a broader understanding of the biological systems it modulates. nih.gov
Challenges and Opportunities in this compound Research and Development
The path forward for this compound research is filled with both significant challenges and compelling opportunities.
Challenges:
Incomplete Biosynthesis Knowledge: The lack of a fully characterized biosynthetic pathway hinders efforts to improve production yields through metabolic engineering.
Optimizing Synthesis: Current synthetic routes may not be sufficiently efficient or green for the large-scale production required for extensive testing and development. rsc.org
Mechanistic Validation: The biological activities of this compound are largely based on computational predictions and require extensive experimental validation to confirm its mechanisms of action.
Bioavailability and Pharmacokinetics: As with many natural products, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown and may present hurdles to its development as a drug.
Opportunities:
Novel Therapeutic Scaffold: this compound’s 1,2-dicarbonyl structure is a valuable starting point for medicinal chemistry programs aimed at developing new antimicrobial or anti-inflammatory agents. rsc.org
Biotechnological Production: The established hairy root culture system provides a sustainable and potentially scalable platform for producing the compound, avoiding reliance on harvesting wild plants. nih.govfrontiersin.org
Modern Drug Discovery Tools: As a relatively unexplored compound, this compound is a prime candidate for the application of modern drug discovery technologies, including AI/ML and advanced molecular modeling.
Basic Research Tool: The potential to develop this compound into a molecular probe offers a unique opportunity to create a valuable tool for fundamental cell biology research, particularly for studying estrogen receptor biology.
Successfully navigating these challenges will be key to realizing the considerable opportunities that this compound holds for both basic science and therapeutic innovation.
Q & A
Q. What spectroscopic and chromatographic methods are commonly employed to characterize Licoagrodione’s structural purity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), High-Resolution Mass Spectrometry (HR-MS), and X-ray crystallography are standard for structural elucidation. High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detectors ensures purity assessment. For trace impurities, LC-MS/MS is recommended. Reproducibility requires detailed documentation of solvent systems, column specifications, and calibration standards .
Q. What in vitro models are suitable for preliminary screening of this compound’s biological activity?
Methodological Answer: Common models include cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT, SRB), bacterial strains (e.g., Staphylococcus aureus) for antimicrobial studies, and enzyme inhibition assays (e.g., COX-2, topoisomerase). Dose-response curves (IC₅₀/EC₅₀) and positive/negative controls (e.g., doxorubicin for cytotoxicity) are critical. Assay conditions (pH, temperature, incubation time) must align with literature precedents to ensure comparability .
Q. How can researchers validate the authenticity of this compound isolated from natural sources?
Methodological Answer: Combine comparative analysis with synthetic standards (if available) via HPLC co-elution tests. Spectroscopic data (NMR, IR) should match published reference libraries. For novel isolates, absolute configuration determination via circular dichroism (CD) or single-crystal X-ray diffraction is essential. Cross-validate findings with genomic or metabolomic databases for plant-derived samples .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on this compound’s mechanism of action across studies?
Methodological Answer: Use orthogonal assays (e.g., Western blotting alongside flow cytometry for apoptosis markers) to confirm target engagement. Dose-response studies and time-course experiments clarify concentration- and time-dependent effects. Employ genetic knockdown/knockout models (e.g., CRISPR-Cas9) to validate specificity. Meta-analyses of published data with standardized normalization methods (e.g., % inhibition relative to controls) reduce variability .
Q. How can computational modeling predict this compound’s molecular targets and binding affinities?
Methodological Answer: Molecular docking (AutoDock Vina, Glide) against protein databases (PDB) identifies potential targets. Quantitative Structure-Activity Relationship (QSAR) models optimize lead compounds. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability under physiological conditions. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for kinetic/thermodynamic profiling .
Q. What in vivo pharmacokinetic parameters should be prioritized for this compound’s preclinical development?
Methodological Answer: Key parameters include bioavailability (F%), plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL). Use rodent models with intravenous/oral administration, followed by LC-MS/MS plasma analysis. Tissue distribution studies (e.g., liver, kidney) and metabolite identification (via HR-MS/MS) assess toxicity risks. Apply compartmental modeling (WinNonlin) to extrapolate human dosages .
Q. How can researchers optimize this compound’s synthetic yield while minimizing byproducts?
Methodological Answer: Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Continuous-flow reactors enhance reproducibility for multi-step syntheses. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Purification techniques like preparative HPLC or crystallization gradients improve yield. Green chemistry principles (e.g., solvent recycling) reduce waste .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data with high variability?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀. Apply outlier tests (Grubbs’ test) and data transformations (log normalization) if heteroscedasticity exists. For multi-experiment datasets, mixed-effects models account for batch variability. Open-source tools (R, Python’s SciPy) enable reproducible analysis pipelines .
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Detail solvent suppliers, equipment calibration dates, and software versions (e.g., NMR spectrometer software). Use electronic lab notebooks (ELNs) for real-time data entry. Publish raw data (spectra, chromatograms) in supplementary materials with metadata annotations .
Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity assays?
Methodological Answer: Standardize cell culture conditions (passage number, serum lot). Include internal controls (reference compounds) in every assay plate. Use inter-laboratory ring tests to validate protocols. For natural product extracts, authenticate plant material via DNA barcoding and quantify marker compounds (e.g., HPLC-UV) .
Ethical & Literature Considerations
Q. How can systematic reviews address gaps in this compound’s reported bioactivities?
Methodological Answer: Conduct PRISMA-guided literature searches across PubMed, SciFinder, and Embase. Extract data into standardized templates (e.g., compound ID, assay type, potency). Use meta-regression to identify confounding variables (e.g., solvent used in assays). Highlight understudied areas (e.g., immunomodulatory effects) for future research .
Q. What ethical guidelines apply to in vivo studies involving this compound?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Obtain IACUC approval for animal protocols (e.g., sample size justification, humane endpoints). For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant biorepositories). Disclose conflicts of interest (e.g., funding from pharmaceutical partners) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
